Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate
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Overview
Description
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate is a chemical compound with the molecular formula C7H14NNaO4S and a molecular weight of 231.2451 . This compound is notable for its use in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butyloxycarbonyl (Boc) group .
Preparation Methods
The synthesis of Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions are sulfonates, sulfides, and sulfonamides .
Scientific Research Applications
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate involves the protection of amine groups through the formation of a carbamate. The tert-butyloxycarbonyl (Boc) group is added to the amine, forming a stable carbamate that can be selectively cleaved under acidic conditions . This protection allows for selective reactions on other functional groups without interference from the amine .
Comparison with Similar Compounds
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate is unique due to its combination of the Boc protecting group and the sulfinate moiety. Similar compounds include:
Sodium sulfinates (RSO2Na): These compounds are versatile building blocks for the synthesis of organosulfur compounds.
Boc-protected amines: These compounds are widely used in organic synthesis for the protection of amine groups.
The uniqueness of this compound lies in its dual functionality, allowing for both protection of amines and participation in sulfonylation reactions .
Properties
Molecular Formula |
C7H14NNaO4S |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfinate |
InChI |
InChI=1S/C7H15NO4S.Na/c1-7(2,3)12-6(9)8-4-5-13(10)11;/h4-5H2,1-3H3,(H,8,9)(H,10,11);/q;+1/p-1 |
InChI Key |
KFYBYWPXECMOPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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